molecular formula C20H18ClN3O3S B4629200 1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4629200
M. Wt: 415.9 g/mol
InChI Key: LTZBEQQSTLXAJH-FOWTUZBSSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves nucleophilic displacement reactions, where chlorine from a series of 2-chloro-5-heteroaryl(or aryl)pyrimidines is displaced by piperidine. The reactivity order and the influence of the electron-withdrawing or electron-donating ability of the 5-substituent on the rate of these reactions are crucial for understanding the synthetic routes and modifications possible for this compound (Allen, Buckland, & Hutley, 1980).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through various methods, including X-ray diffraction and NMR spectroscopy. For instance, the structure of related pyrimidine derivatives features spiro links connecting different rings, which contribute to the molecule's stability and reactivity (Farag et al., 2013). These structural analyses provide insight into the compound's electronic and geometric configurations, which are essential for understanding its chemical properties.

Chemical Reactions and Properties

This compound's chemical reactivity and properties can be analyzed through its interactions in various chemical reactions, including its role in nucleophilic displacement and its reactivity towards different substituents. The electronic effects of aryl and heteroaryl groups on such reactions highlight the compound's potential for further chemical modifications and applications (Allen, Buckland, & Hutley, 1980).

Physical Properties Analysis

The physical properties, including crystal structure and solubility, are determined by the compound's molecular structure. For example, the crystal structure analysis of related compounds provides insight into the molecular packing, intermolecular interactions, and stability, which are critical for understanding the compound's behavior in different environments (Hu Yang, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents and conditions, offer insights into the compound's utility in synthesis and potential applications in chemical reactions. The synthesis and transformation of related compounds into novel structures through reactions with alkylamines or arylboronic acids exemplify the versatility and chemical reactivity of this class of compounds (Phuong et al., 2017).

Scientific Research Applications

Synthesis and Reactivity

The synthesis and chemical reactivity of compounds structurally related to 1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione have been explored extensively. For instance, Allen, Buckland, and Hutley (1980) investigated the kinetics of nucleophilic displacement in a series of 2-chloro-5-heteroaryl(or aryl)pyrimidines by piperidine, analyzing the electronic effects of the 5-substituent on the reaction rate, providing insights into synthetic routes for similar compounds (Allen, Buckland, & Hutley, 1980). Such studies are pivotal in understanding the synthesis and modification possibilities for related chemical entities.

Liquid Crystal Research

The research on heterocyclic compounds, including those with structures similar to the chemical , extends into the development of new liquid crystalline materials. Karamysheva et al. (1981) synthesized mesomorphic derivatives of substituted phenylpyridines and piperidines, revealing the potential of these compounds in creating materials with unique liquid crystal properties (Karamysheva et al., 1981).

Biological Activity

Compounds structurally akin to 1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione have been evaluated for various biological activities. Akbari et al. (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine derivatives and assessed their antimicrobial activities, demonstrating significant inhibition on bacterial and fungal growth (Akbari et al., 2008). Such findings highlight the potential of these compounds in pharmaceutical applications.

Pharmacological Applications

Further, the exploration of the pharmacological properties of related compounds has been conducted. For example, Strekowski et al. (2016) synthesized a series of piperazin-1-yl substituted unfused heterobiaryls as ligands for the 5-HT7 receptors, aiming to elucidate structural features affecting binding affinity. This research provides a foundation for the development of new therapeutic agents targeting specific receptors (Strekowski et al., 2016).

properties

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-13-4-6-14(7-5-13)24-19(26)16(18(25)22-20(24)28)12-15-8-9-17(27-15)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,22,25,28)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZBEQQSTLXAJH-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-(4-Chlorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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